molecular formula C9H10N2O4 B11813274 Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate

Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate

Cat. No.: B11813274
M. Wt: 210.19 g/mol
InChI Key: WSJDVGGOJLHUAM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate typically involves the reaction of 4-methoxypyrimidine-2-carboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxypyrimidin-2-yl)carbamoylsulfamoyl] benzoate
  • 1-(4-methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)urea

Uniqueness

Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Biological Activity

Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H14_{14}N2_{2}O4_{4} and a molecular weight of approximately 210.19 g/mol. Its structure includes a pyrimidine ring substituted with a methoxy group and a propanoate moiety, which are critical for its biological interactions.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa cells, with significant reductions in cell viability observed at specific concentrations (p < 0.01) .

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to cancer progression and metabolic pathways. Interaction studies suggest that it binds effectively to targets such as dihydrofolate reductase, which is crucial for DNA synthesis and repair .

3. Antimicrobial Activity
this compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary tests indicate its potential as an antibacterial agent, warranting further investigation into its mechanism of action against pathogens .

The biological activity of this compound is attributed to its structural features, particularly the methoxy group on the pyrimidine ring, which enhances its interaction with biological targets. Studies utilizing molecular docking techniques have revealed that the compound can form stable complexes with target enzymes, thereby inhibiting their activity and disrupting cellular processes .

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on the efficacy of this compound against HeLa cells, the compound was tested at various concentrations over a period of 48 hours. Results showed a dose-dependent decrease in cell viability, with IC50_{50} values indicating potent anticancer effects (Table 1).

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Case Study 2: Enzyme Interaction
Another study evaluated the binding affinity of this compound to dihydrofolate reductase using surface plasmon resonance (SPR). The results indicated a high binding affinity (Kd = 5 nM), suggesting its potential as a lead compound for further drug development .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C9H10N2O4/c1-14-7-3-4-10-9(11-7)6(12)5-8(13)15-2/h3-4H,5H2,1-2H3

InChI Key

WSJDVGGOJLHUAM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)C(=O)CC(=O)OC

Origin of Product

United States

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